Fludrocortisone
Übersicht
Beschreibung
Fludrocortison ist ein synthetisches Kortikosteroid mit starken Mineralokortikoid-Eigenschaften. Es wird in erster Linie zur Behandlung von Erkrankungen wie Nebennierenrindeninsuffizienz und salzverlierendem Adreno-Genital-Syndrom eingesetzt . Fludrocortison ahmt die Wirkung von Aldosteron nach, einem natürlich vorkommenden Hormon im Körper, und ist strukturell ähnlich wie Cortisol .
Herstellungsmethoden
Fludrocortison wird durch eine Reihe von chemischen Reaktionen synthetisiert, ausgehend von Cortisol. Die industrielle Produktion von Fludrocortisonacetat beinhaltet die Verwendung von Sprühtrocknungsprozessen, um feste Dispersionen der Verbindung zu erzeugen .
Chemische Reaktionsanalyse
Fludrocortison unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können Fludrocortison in weniger potente Metaboliten umwandeln.
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind starke Oxidationsmittel für die Oxidation und Reduktionsmittel für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Metaboliten von Fludrocortison, die unterschiedliche Potenzgrade aufweisen .
Wissenschaftliche Forschungsanwendungen
Fludrocortison hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen der Fluorierung auf die Steroidaktivität zu untersuchen.
Medizin: Es wird zur Behandlung von Erkrankungen wie Morbus Addison und dem salzverlierendem Adreno-Genital-Syndrom eingesetzt.
Wirkmechanismus
Fludrocortison entfaltet seine Wirkung, indem es die Wirkung von Aldosteron auf Mineralokortikoidrezeptoren in der Niere nachahmt . Es fördert die Reabsorption von Natrium und die Ausscheidung von Kalium, was zu einer Erhöhung des extrazellulären Flüssigkeitsvolumens und des Blutdrucks führt . Zu den beteiligten molekularen Zielstrukturen gehören Natriumkanäle am apikalen Rand der Nierentubuluszellen und Na±K±ATPase an der basolateralen Membran .
Wirkmechanismus
The main endogenous mineralocorticoid, aldosterone, is produced in the zona glomerulosa of the adrenal cortex - it acts on mineralocorticoid receptors in the kidneys to increase sodium reabsorption and potassium excretion, which in turn helps to regulate plasma electrolyte composition and blood pressure. In conditions of adrenal insufficiency, such as Addison’s disease, aldosterone is not produced (or is produced in insufficient quantities) and must be replaced by exogenous mineralocorticoids such as fludrocortisone. this compound binding to mineralocorticoid receptors causes alterations to DNA transcription and translation of proteins that result in an increased density of sodium channels on the apical side of renal tubule cells and an increased density of Na+-K+-ATPase on the basolateral side. These increases in receptor density result in increased plasma sodium concentrations, and thus increased blood pressure, as well as a decreased plasma potassium concentration. This compound may also exert a direct effect on plasma sodium levels via action at the Na+-H+ exchanger found in the apical membrane of renal tubule cells. this compound also acts on glucocorticoid receptors, albeit with a much lower affinity - the glucocorticoid potency of this compound is approximately 5-10 times that of endogenous cortisol, whereas its mineralocorticoid potency is 200-400 times greater.
At the cellular level, corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of mRNA (messenger RNA) and subsequent protein synthesis of various enzymes thought to be ultimately responsible for the physiological effects of these hormones.
Mineralocorticoids act on the distal tubules to increase potassium excretion, hydrogen ion excretion, and sodium reabsorption and subsequent water retention. Cation transport in other secretory cells is similarly affected; excretion of water and electrolytes by the large intestine and by salivary and sweat glands is also altered, but to a lesser extent.
Vorbereitungsmethoden
Fludrocortisone is synthesized through a series of chemical reactions starting from cortisol. The industrial production of this compound acetate involves the use of spray drying processes to create solid dispersions of the compound .
Analyse Chemischer Reaktionen
Fludrocortisone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-keto-fludrocortisone and its tetrahydro and dihydro metabolites.
Reduction: Reduction reactions can convert this compound into less potent metabolites.
Substitution: The introduction of a fluorine atom at the 9-position is a key substitution reaction that enhances its mineralocorticoid activity.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions are various metabolites of this compound, which have different levels of potency .
Wissenschaftliche Forschungsanwendungen
Fludrocortisone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorination on steroid activity.
Medicine: It is used to treat conditions such as Addison’s disease and salt-losing adrenogenital syndrome.
Vergleich Mit ähnlichen Verbindungen
Fludrocortison ist einzigartig unter den Kortikosteroiden aufgrund seiner hohen Mineralokortikoid-Potenz. Ähnliche Verbindungen umfassen:
Prednison und Prednisolon: Mittelfristig wirkende Kortikosteroide mit sowohl Glukokortikoid- als auch Mineralokortikoidaktivität.
Die Einzigartigkeit von Fludrocortison liegt in seiner strukturellen Modifikation (Fluorierung), die seine Mineralokortikoidaktivität im Vergleich zu anderen Kortikosteroiden deutlich erhöht .
Biologische Aktivität
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid and glucocorticoid activities, primarily used in the treatment of conditions such as adrenocortical insufficiency and salt-losing adrenogenital syndrome. Its biological activity is characterized by its mechanisms of action, pharmacokinetics, and clinical implications, particularly in critical care settings.
This compound exerts its effects primarily through the following mechanisms:
- Mineralocorticoid Receptor Agonism : this compound binds to mineralocorticoid receptors (MR) in the renal tubules, promoting sodium retention, potassium excretion, and water retention, leading to increased blood volume and blood pressure. Its mineralocorticoid potency is approximately 200-400 times greater than that of cortisol .
- Glucocorticoid Receptor Activity : Although this compound has glucocorticoid activity, it is significantly less potent than its mineralocorticoid effects. The glucocorticoid potency is estimated to be 5-10 times that of cortisol .
- Direct Effects on Sodium Levels : this compound may also influence plasma sodium levels through direct actions on sodium transport mechanisms in renal cells, particularly via the Na⁺-H⁺ exchanger .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its biological activity:
- Absorption : After oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring between 0.5 to 2 hours post-dose. The area under the curve (AUC) for plasma concentrations varies but is typically around 1.22 to 3.07 μg·h/L .
- Distribution : The volume of distribution is approximately 80-85 L, indicating extensive tissue distribution. However, penetration into the central nervous system (CNS) is minimal .
- Protein Binding : this compound is about 70-80% bound to plasma proteins, mainly albumin and corticosteroid-binding globulin .
- Metabolism : The metabolism of this compound involves minimal oxidation due to its fluorination at the 9α position, which protects it from certain metabolic pathways that would otherwise reduce its potency. Two primary metabolites identified are 20β-dihydrofluorocortisol and 6β-hydroxyfluorocortisol .
Clinical Applications and Case Studies
This compound's clinical applications are particularly prominent in critical care settings:
- Septic Shock Management : A study highlighted that this compound administration in septic shock patients showed a significant positive correlation between plasma this compound concentrations and biological mineralocorticoid activity, suggesting its role in restoring hemodynamic stability .
- Combination Therapy : Research indicates that the combination of hydrocortisone and this compound may improve short-term mortality rates compared to hydrocortisone alone. This effect is attributed to enhanced sodium retention and restoration of homeostasis in critically ill patients .
Summary of Key Findings
Parameter | Value/Description |
---|---|
Mineralocorticoid Potency | 200-400 times greater than cortisol |
Glucocorticoid Potency | 5-10 times that of cortisol |
Volume of Distribution | 80-85 L |
Protein Binding | 70-80% (mainly albumin) |
Half-Life | Approximately 1.35 hours |
Primary Metabolites | 20β-dihydrofluorocortisol, 6β-hydroxyfluorocortisol |
Eigenschaften
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXVEMMRQDVLJB-BULBTXNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023061 | |
Record name | Fludrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fludrocortisone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014825 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 140 mg/L at 25 °C, 2.24e-01 g/L | |
Record name | FLUDROCORTISONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3332 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fludrocortisone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014825 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The main endogenous mineralocorticoid, aldosterone, is produced in the zona glomerulosa of the adrenal cortex - it acts on mineralocorticoid receptors in the kidneys to increase sodium reabsorption and potassium excretion, which in turn helps to regulate plasma electrolyte composition and blood pressure. In conditions of adrenal insufficiency, such as Addison’s disease, aldosterone is not produced (or is produced in insufficient quantities) and must be replaced by exogenous mineralocorticoids such as fludrocortisone. Fludrocortisone binding to mineralocorticoid receptors causes alterations to DNA transcription and translation of proteins that result in an increased density of sodium channels on the apical side of renal tubule cells and an increased density of Na+-K+-ATPase on the basolateral side. These increases in receptor density result in increased plasma sodium concentrations, and thus increased blood pressure, as well as a decreased plasma potassium concentration. Fludrocortisone may also exert a direct effect on plasma sodium levels via action at the Na+-H+ exchanger found in the apical membrane of renal tubule cells. Fludrocortisone also acts on glucocorticoid receptors, albeit with a much lower affinity - the glucocorticoid potency of fludrocortisone is approximately 5-10 times that of endogenous cortisol, whereas its mineralocorticoid potency is 200-400 times greater., At the cellular level, corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of mRNA (messenger RNA) and subsequent protein synthesis of various enzymes thought to be ultimately responsible for the physiological effects of these hormones., Mineralocorticoids act on the distal tubules to increase potassium excretion, hydrogen ion excretion, and sodium reabsorption and subsequent water retention. Cation transport in other secretory cells is similarly affected; excretion of water and electrolytes by the large intestine and by salivary and sweat glands is also altered, but to a lesser extent. | |
Record name | Fludrocortisone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00687 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FLUDROCORTISONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3332 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
127-31-1 | |
Record name | Fludrocortisone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fludrocortisone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fludrocortisone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00687 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | fludrocortisone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fludrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fludrocortisone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUDROCORTISONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0476M545B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUDROCORTISONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3332 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fludrocortisone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014825 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fludrocortisone exert its effects in the body?
A1: this compound is a synthetic mineralocorticoid, primarily acting as an analog of aldosterone. It binds to the mineralocorticoid receptor (MR) in the distal tubules of the kidney, promoting sodium reabsorption and increasing the excretion of potassium and hydrogen ions. [, , , ] This action leads to increased plasma volume, contributing to increased blood pressure, making it clinically relevant for managing conditions like postural hypotension and adrenal insufficiency. [, , , ]
Q2: Can this compound's glucocorticoid activity contribute to its clinical effects?
A2: While this compound primarily acts as a mineralocorticoid, it also possesses glucocorticoid activity, though significantly less potent than its mineralocorticoid effects. [, ] This glucocorticoid activity becomes particularly relevant at higher doses, as seen in the treatment of postural hypotension, where it may contribute to side effects like posterior subcapsular cataract formation. []
Q3: How does this compound impact potassium levels?
A3: this compound's interaction with MR in the distal tubules promotes potassium excretion. This effect can lead to hypokalemia, especially with prolonged use or high doses. [, , , , , , ] Monitoring potassium levels is crucial during this compound therapy. [, ]
Q4: What is the chemical structure of this compound?
A4: this compound is a synthetic halogenated derivative of hydrocortisone, specifically 9α-Fluorohydrocortisone. Its chemical formula is C21H29FO5.
Q5: What are the common clinical uses of this compound?
A5: this compound is used in the management of:
- Primary adrenocortical insufficiency (Addison's disease): Supplementing mineralocorticoid deficiency. [, ]
- Postural hypotension (orthostatic hypotension): Increasing blood volume to alleviate symptoms. [, , , , ]
- Cerebral salt wasting syndrome (CSWS): Correcting hyponatremia by promoting sodium reabsorption. [, ]
Q6: Are there differences in the effectiveness of this compound compared to other treatments for orthostatic hypotension?
A7: Evidence comparing this compound to other treatments for orthostatic hypotension, such as midodrine or droxidopa, remains limited. Some studies suggest that while this compound may be effective, it might be associated with a higher risk of side effects, particularly in elderly patients or those with pre-existing conditions like congestive heart failure. [, , , , ]
Q7: Is this compound effective in managing hyperkalemia in hemodialysis patients?
A8: A randomized controlled trial investigated the use of this compound for hyperkalemia in hemodialysis patients. [] While the treatment was safe and well-tolerated, it did not demonstrate clinically significant reductions in serum potassium levels. []
Q8: What is the role of this compound in managing subarachnoid hemorrhage (SAH)?
A9: this compound has been investigated for its potential to prevent hyponatremia and subsequent complications in patients with SAH. [, , ] Some studies suggest that early administration of this compound, particularly in patients with increased urinary sodium excretion, may reduce the incidence of symptomatic cerebral vasospasm. []
Q9: What are the potential adverse effects associated with this compound?
A9: Potential adverse effects of this compound, particularly with prolonged use or high doses, include:
- Hypokalemia: Due to increased potassium excretion. [, , , , , , ]
- Hypertension: Due to increased sodium and water retention. [, , , , ]
- Fluid retention and edema: [, , ]
- Posterior subcapsular cataract formation: Primarily associated with the glucocorticoid activity. []
Q10: Are there any significant drug interactions with this compound?
A10: this compound may interact with various medications, including:
- Potassium-lowering drugs (e.g., diuretics): May increase the risk of hypokalemia. []
- Corticosteroids: May increase the risk of side effects. []
Q11: What factors should clinicians consider when prescribing this compound?
A11: Clinicians should consider the following:
- Patient age: Elderly patients may be more susceptible to adverse effects. []
- Co-existing medical conditions: Conditions like congestive heart failure, hypertension, and renal insufficiency may influence treatment decisions. [, ]
- Concomitant medications: Assess for potential drug interactions. []
- Monitoring: Regular monitoring of blood pressure, electrolytes (particularly potassium), and signs of fluid retention is essential. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.